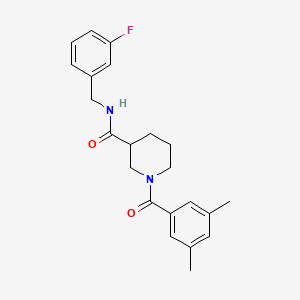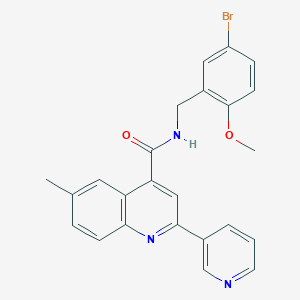
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide, also known as DF-MGBG, is a small molecule inhibitor that has been widely studied in scientific research. It belongs to the family of benzoylpiperidine carboxamides and has shown potential in the treatment of various diseases.
Mechanism of Action
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer and other diseases. By inhibiting SAMDC, this compound reduces the levels of polyamines, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has been shown to have potent pharmacological effects. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of SAMDC. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potential in the treatment of various diseases. It inhibits the growth of cancer cells, reduces inflammation, and has anti-viral effects. This compound exerts its pharmacological effects by inhibiting the enzyme SAMDC, which is involved in the synthesis of polyamines. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on the development of more potent and selective inhibitors of SAMDC, the identification of biomarkers for treatment response, and the investigation of its potential in the treatment of other diseases.
Synthesis Methods
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide can be synthesized using a four-step reaction process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with piperidine to form 1-(3,5-dimethylbenzoyl)piperidine. In the second step, 1-(3,5-dimethylbenzoyl)piperidine is reacted with 3-fluorobenzylamine to form 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine. The third step involves the reaction of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine with thionyl chloride to form the corresponding acid chloride. Finally, this compound is obtained by reacting the acid chloride with the appropriate amine.
Scientific Research Applications
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have anti-inflammatory and anti-angiogenic effects.
properties
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15-9-16(2)11-19(10-15)22(27)25-8-4-6-18(14-25)21(26)24-13-17-5-3-7-20(23)12-17/h3,5,7,9-12,18H,4,6,8,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKFCWWGLJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)

![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)
![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)
![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)